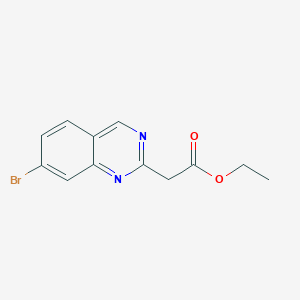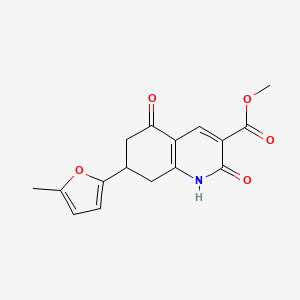
(3,4-Dimethylphenyl)methanethiol
Vue d'ensemble
Description
“(3,4-Dimethylphenyl)methanethiol” is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)methanethiol” consists of a sulfur atom attached to a carbon atom, which is part of a phenyl ring. The phenyl ring is substituted at the 3rd and 4th positions with methyl groups . More detailed structural analysis can be found in scientific literature .
Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)methanethiol” is a compound with a molecular weight of 152.26 . The specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .
Applications De Recherche Scientifique
Cancer Research
Methanethiol, a compound related to (3,4-Dimethylphenyl)methanethiol, has been identified as a potential biomarker for non-invasive cancer diagnosis . It is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Dysregulation of sulfur metabolism in cancer cells can result in elevated levels of VSCs in body fluids, breath, and/or excretions of cancer patients .
Microbiome Studies
Gut bacteria are a major exogenous source of exposure to methanethiol . Methanethiol-producing strains such as Fusobacterium nucleatum are highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in microbiome studies to understand the role of sulfur compounds in gut health and disease.
Metabolic Studies
Methanethiol becomes rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . However, SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues . This suggests that (3,4-Dimethylphenyl)methanethiol could be used in metabolic studies to understand the role of sulfur metabolism in health and disease.
Chemical Synthesis
(3,4-Dimethylphenyl)methanethiol is a chemical compound with the CAS Number: 4496-95-1 . It could be used in chemical synthesis and material science for the development of new compounds and materials .
Environmental Studies
Methanethiol is known to inhibit methane oxidation and growth of certain microorganisms . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in environmental studies to understand the role of sulfur compounds in microbial ecology and biogeochemical cycles .
Pharmaceutical Research
Given its potential role in cancer diagnosis and sulfur metabolism, (3,4-Dimethylphenyl)methanethiol could be used in pharmaceutical research for the development of new diagnostic tools and therapeutic strategies .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)methanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





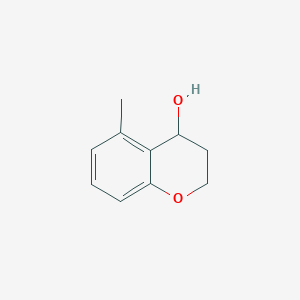
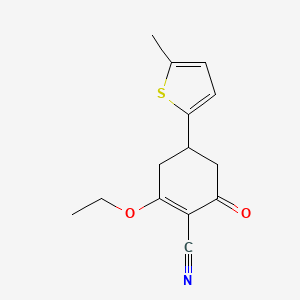
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

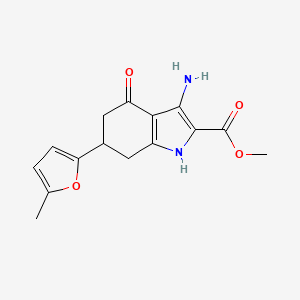
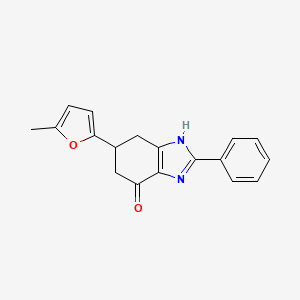
![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
